molecular formula C9H12N2O B2702508 2-(2-Methylphenyl)acetohydrazide CAS No. 57676-52-5

2-(2-Methylphenyl)acetohydrazide

Cat. No.: B2702508
CAS No.: 57676-52-5
M. Wt: 164.208
InChI Key: PXIBBWCIWDKIOP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)acetohydrazide is an organic compound with the molecular formula C9H12N2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group attached to a 2-methylphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)acetohydrazide typically involves the reaction of 2-methylphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazide derivatives.

Scientific Research Applications

2-(2-Methylphenyl)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. This interaction can lead to the modulation of biological pathways, contributing to its observed biological activities. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)acetic acid: The precursor to 2-(2-Methylphenyl)acetohydrazide, used in similar synthetic applications.

    2-(2-Methylphenyl)acetohydrazone: A related compound with a hydrazone functional group, exhibiting different chemical properties.

    2-(2-Methylphenyl)acetohydrazine: Another derivative with potential biological activities.

Uniqueness

This compound is unique due to its specific hydrazide functional group, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis, and its potential therapeutic applications set it apart from similar compounds .

Biological Activity

2-(2-Methylphenyl)acetohydrazide, a compound belonging to the hydrazone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an acylhydrazone moiety, characterized by the general formula R1R2C=NNH-R3, where R1 is typically an acyl group and R3 represents various substituents. The synthesis of this compound often involves the reaction of 2-methylphenylacetaldehyde with hydrazine derivatives under acidic conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic microorganisms. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus3.91 µg/mL
Escherichia coli7.81 µg/mL
Clostridium difficile15.62 µg/mL
Candida albicans31.25 µg/mL

These findings indicate that the compound exhibits potent antibacterial properties, particularly against methicillin-resistant strains of Staphylococcus aureus.

Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines. Studies reveal that this compound can inhibit cell proliferation effectively, with IC50 values indicating its potency.

Cancer Cell Line IC50 (µM) Reference
HepG2 (liver cancer)7.81
LN-229 (glioblastoma)0.77
MCF-7 (breast cancer)12.39

The compound's selective cytotoxicity towards cancer cells compared to normal cells suggests its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydrazone moiety may facilitate hydrogen bonding with target proteins, influencing key pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various hydrazone derivatives, including this compound, demonstrated a strong correlation between structural modifications and enhanced antimicrobial activity. The presence of electron-withdrawing groups significantly improved efficacy against resistant strains like MRSA .
  • Anticancer Studies : In vivo studies using zebrafish embryos indicated low toxicity levels for this compound while maintaining significant antiproliferative effects against multiple cancer types . This dual profile underscores its therapeutic promise.

Properties

IUPAC Name

2-(2-methylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBBWCIWDKIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57676-52-5
Record name 2-(2-methylphenyl)acetohydrazide
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